molecular formula C14H14N2O6 B2976153 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-nitrofuran-2-carboxamide CAS No. 1396845-08-1

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-nitrofuran-2-carboxamide

Cat. No.: B2976153
CAS No.: 1396845-08-1
M. Wt: 306.274
InChI Key: FDVYYWAWCYTLNW-UHFFFAOYSA-N
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Description

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-nitrofuran-2-carboxamide is a synthetic 5-nitrofuran derivative characterized by a hybrid structure combining a 5-nitrofuran carboxamide core with a cyclopropyl-furan-hydroxyethyl substituent. The compound’s structural uniqueness lies in its dual heterocyclic motifs (furan and nitrofuran) and the cyclopropane ring, which confer distinct electronic and steric properties. Spectroscopic data, including 13C NMR (δ 166.7, 155.3, 142.3 ppm) and HRMS (m/z 308.0450 [M-H]⁻), confirm its molecular integrity and purity .

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c17-13(10-5-6-12(22-10)16(19)20)15-8-14(18,9-3-4-9)11-2-1-7-21-11/h1-2,5-7,9,18H,3-4,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVYYWAWCYTLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC=C(O2)[N+](=O)[O-])(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-nitrofuran-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane.

    Attachment of the Nitro Group: Nitration reactions, typically using nitric acid or nitrating mixtures, are employed to introduce the nitro group.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxyethyl group.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the furan ring and the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Products may include furan derivatives with additional oxygen-containing functional groups.

    Reduction: The primary product of nitro group reduction is the corresponding amine.

    Substitution: Substituted furans and cyclopropyl derivatives are common products.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural complexity, it may serve as a lead compound for the development of new drugs, particularly those targeting bacterial infections or cancer.

    Biological Studies: The compound can be used to study the biological activity of furan derivatives and their interactions with biological targets.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-nitrofuran-2-carboxamide is likely related to its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, leading to antibacterial or anticancer effects. The furan ring and cyclopropyl group may also contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 5-nitrofuran carboxamides and related heterocyclic derivatives. Below is a comparative analysis with structurally or functionally analogous molecules:

Structural Analogues

Compound Name Key Structural Features Bioactivity/Application Physicochemical Properties
N-cyclohexyl-5-nitrofuran-2-carboxamide (22a) Cyclohexylamine substituent Potent trypanocidal activity Higher lipophilicity (logP ~2.8)
5-Nitrofuran-2-carboxylic acid (3-cyano-1,4-di-N-oxide-quinoxalin-2-yl)amide Quinoxaline N-oxide + nitrofuran Anticancer (DNA intercalation) Enhanced solubility in DMF
Anandamide (20:4 NAE) Ethanolamine backbone + arachidonoyl chain Endocannabinoid receptor agonist High membrane permeability

Key Observations:

Substituent Effects on Bioactivity: The cyclopropyl-furan-hydroxyethyl group in the target compound introduces steric hindrance and electronic modulation compared to N-cyclohexyl-5-nitrofuran-2-carboxamide (22a). Quinoxaline N-oxide derivatives (e.g., from ) exhibit divergent mechanisms (e.g., DNA intercalation) due to the planar quinoxaline core, contrasting with the nitrofuran’s redox-active nitro group .

Electronic and Solubility Profiles: The 5-nitrofuran moiety in the target compound and 22a generates strong electron-withdrawing effects, critical for redox-mediated antimicrobial activity. However, the nitrothiophene analogues (e.g., 5-nitrothiophene-2-carboxylic acid derivatives) show reduced dipole moments due to sulfur’s lower electronegativity, altering reactivity . Compared to NAE compounds (e.g., anandamide), the target molecule lacks the long hydrocarbon chain required for cannabinoid receptor binding but shares the N-(2-hydroxyethyl) group, which may influence solubility in polar solvents .

Synthetic Accessibility: The synthesis of the target compound likely follows a carbodiimide-mediated amidation protocol, similar to 22a’s preparation (cyclohexylamine + 5-nitrofuran-2-carboxylic acid) . In contrast, quinoxaline derivatives require coupling with 3-aminoquinoxaline N-oxides under anhydrous conditions .

Biological Activity

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and empirical studies highlighting its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound features a unique molecular structure characterized by:

  • Cyclopropyl Group : Imparts unique steric and electronic properties.
  • Furan Moiety : Known for its biological significance, enhancing interactions with biological systems.
  • Nitro Group : Potentially involved in redox reactions, contributing to its biological activity.

The synthesis typically involves several steps:

  • Formation of the Furan Ring : Achieved through cyclization under acidic or basic conditions.
  • Introduction of the Cyclopropyl Group : Via cyclopropanation using diazomethane.
  • Nitration : Incorporation of the nitro group using nitrating agents.
  • Amidation : Final formation of the carboxamide group through reactions with appropriate amines.

The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules:

  • Antibacterial Activity : The nitro group can be reduced to form reactive intermediates that interact with DNA, potentially leading to bacterial cell death.
  • Anticancer Properties : Similar mechanisms may apply in cancer cells, where the compound could induce apoptosis through DNA damage.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit substantial antimicrobial effects. For example:

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)Reference
NitrofurantoinE. coli16 µg/mL
FurazolidoneS. aureus32 µg/mL
NifuroxazideVarious bacteria8 µg/mL

These findings suggest that the nitrofuran derivatives share a common mechanism of action against gram-positive and gram-negative bacteria.

Anticancer Activity

A study focusing on nitrofuran derivatives demonstrated their potential in inhibiting cancer cell proliferation:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Results : The compound showed IC50 values ranging from 10 to 30 µM, indicating significant cytotoxic effects.

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains :
    A recent study evaluated the efficacy of this compound against multi-drug resistant strains of E. coli. The compound exhibited an MIC comparable to standard antibiotics, suggesting a promising alternative in treating resistant infections.
  • In Vitro Anticancer Study :
    In vitro assays revealed that the compound induced apoptosis in cancer cell lines through activation of the caspase pathway, highlighting its potential as an anticancer agent.

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